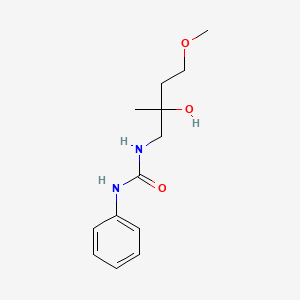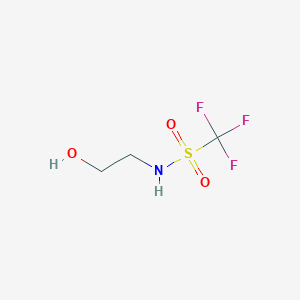
1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound is also known as HMBP and is synthesized by the reaction of 4-methoxy-2-methyl-2-butanone with phenyl isocyanate.
Aplicaciones Científicas De Investigación
Crystallographic Studies
Crystallographic studies have utilized compounds similar to 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea, exploring their structural properties. For instance, the crystal structure of metobromuron, a phenylurea herbicide, reveals interactions that form chains along the a-axis direction, providing insights into the arrangement of such molecules (Kang, Kim, Kwon, & Kim, 2015).
Catalytic Reactions
Research on catalytic reactions has shown the efficiency of certain complexes in methoxycarbonylation of alkynes, leading to the formation of esters and diesters. This illustrates the potential for chemical synthesis processes involving complex organic compounds similar to 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).
Bioactive Compound Synthesis
The synthesis of bioactive compounds, such as Adda, a unique C20 amino acid in cyanobacterial hepatotoxins, demonstrates the complex synthetic pathways that can lead to bioactive molecules. This is relevant for understanding the synthesis and applications of complex urea derivatives in biomedical research (Namikoshi, Rinehart, Dahlem, Beasley, & Carmichael, 1989).
Biodegradation Studies
Studies on the biodegradation of phenylurea compounds, such as isoproturon by soil bacteria, offer insights into the environmental fate and degradation pathways of these chemicals. Understanding the microbial degradation of phenylurea derivatives is crucial for assessing their environmental impact and potential for bioremediation (Sørensen, Ronen, & Aamand, 2001).
Polymer Research
The development of polyhydroxyalkanoates (PHAs) for medical devices and tissue engineering showcases the versatility of organic compounds in creating biodegradable polymers. Research into PHAs and related materials could encompass compounds like 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea for novel applications in biomaterials (Chen & Wu, 2005).
Propiedades
IUPAC Name |
1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(17,8-9-18-2)10-14-12(16)15-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDQLTRJWNBTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)
![1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride](/img/structure/B2986658.png)


![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)

![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)
![N-(3-fluorophenyl)-1-methyl-5-{4-oxo-4-[(3-phenylpropyl)amino]butanoyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2986671.png)

![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)

![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)